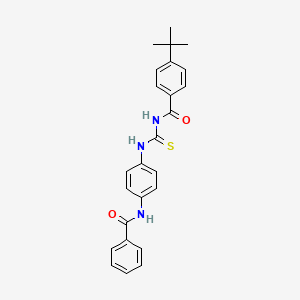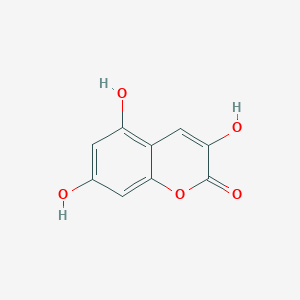
3,5,7-trihydroxychromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5,7-trihydroxychromen-2-one, also known as 3,5,7-Trihydroxy-2H-1-benzopyran-2-one, is a chemical compound with the molecular formula C9H6O5 and a molecular weight of 194.14 g/mol . This compound is a derivative of benzopyran and is characterized by the presence of three hydroxyl groups at positions 3, 5, and 7 on the benzopyran ring. It is known for its various applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,7-trihydroxychromen-2-one can be achieved through several synthetic routes. One common method involves the condensation of phenol with ethyl acetoacetate in the presence of anhydrous aluminum chloride as a catalyst . The reaction is typically carried out at elevated temperatures to facilitate the formation of the benzopyran ring.
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
化学反应分析
Types of Reactions
3,5,7-trihydroxychromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or alkylated derivatives.
科学研究应用
3,5,7-trihydroxychromen-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 3,5,7-trihydroxychromen-2-one involves its interaction with various molecular targets and pathways. The hydroxyl groups play a crucial role in its antioxidant activity by scavenging free radicals and reducing oxidative stress. Additionally, the compound can modulate signaling pathways involved in inflammation and cell proliferation .
相似化合物的比较
Similar Compounds
2H-1-Benzopyran-2-one, 3,8-trihydroxy-: Similar structure but with a hydroxyl group at position 8 instead of 7.
2H-1-Benzopyran-2-one, 5,6,7-trihydroxy-: Hydroxyl groups at positions 5, 6, and 7.
2-(3,4-Dihydroxyphenyl)-3,5,7-trihydroxy-2H-1-benzopyran-4-one: Additional hydroxyl groups on the phenyl ring.
Uniqueness
3,5,7-trihydroxychromen-2-one is unique due to the specific positioning of its hydroxyl groups, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications .
属性
分子式 |
C9H6O5 |
|---|---|
分子量 |
194.14 g/mol |
IUPAC 名称 |
3,5,7-trihydroxychromen-2-one |
InChI |
InChI=1S/C9H6O5/c10-4-1-6(11)5-3-7(12)9(13)14-8(5)2-4/h1-3,10-12H |
InChI 键 |
UVXDWGJSULDKQU-UHFFFAOYSA-N |
SMILES |
C1=C(C=C2C(=C1O)C=C(C(=O)O2)O)O |
规范 SMILES |
C1=C(C=C2C(=C1O)C=C(C(=O)O2)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


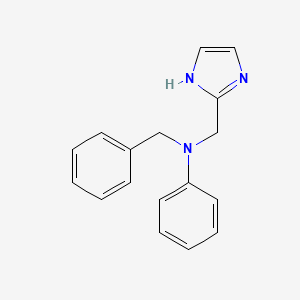
![2-[(1,1,2,2,3,3,4,4,4-Nonafluorobutane-1-sulfonyl)oxy]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B1637723.png)
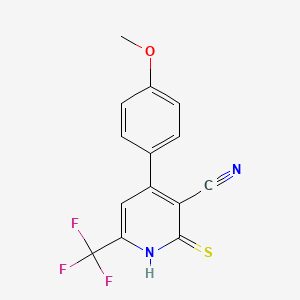
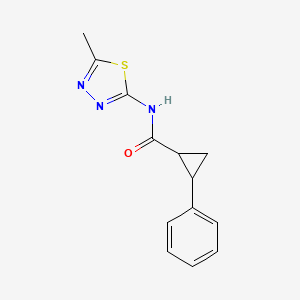
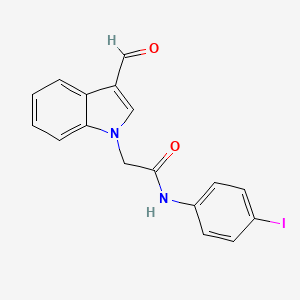
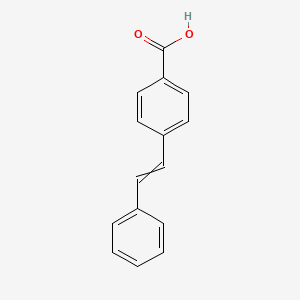
![1-[(3-Methoxyphenyl)methyl]-5,6-dimethyl-2-(2-phenylethenyl)benzimidazole](/img/structure/B1637740.png)
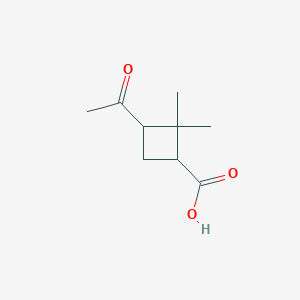
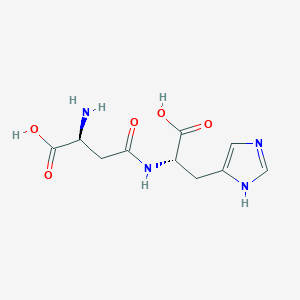
![2-chloro-3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B1637752.png)
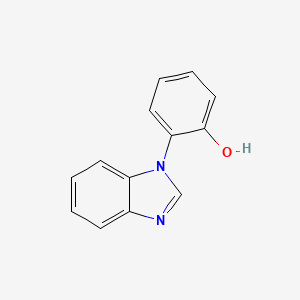
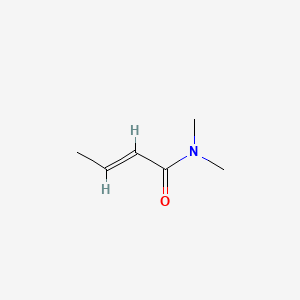
![N-[(Z)-(4-methylphenyl)methylideneamino]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B1637762.png)
